molecular formula C12H14F2O2 B12444930 Ethyl (2,6-dimethylphenyl)(difluoro)acetate

Ethyl (2,6-dimethylphenyl)(difluoro)acetate

Cat. No.: B12444930
M. Wt: 228.23 g/mol
InChI Key: RBUIGTMVBOVRCZ-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethylphenyl)(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a 2,6-dimethylphenyl group, and a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,6-dimethylphenyl)(difluoro)acetate typically involves the esterification of 2,6-dimethylphenol with difluoroacetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-dimethylphenyl)(difluoro)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)(difluoro)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)(difluoro)acetate involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects

Comparison with Similar Compounds

Ethyl (2,6-dimethylphenyl)(difluoro)acetate can be compared with other similar compounds, such as:

    Ethyl (2,6-dimethylphenyl)acetate: Lacks the difluoro group, which may result in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    Ethyl (2,4-dimethylphenyl)(difluoro)acetate: Positional isomer with different substitution pattern on the aromatic ring, affecting its chemical behavior.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3

InChI Key

RBUIGTMVBOVRCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1C)C)(F)F

Origin of Product

United States

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